N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride
Description
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride is a modified glutamine derivative characterized by a carboxymethyl amino group at the N-terminal, a 2-hydroxyethyl thioether moiety at the C3 position, and a hydrochloride salt. The compound’s design leverages glutamine’s natural role in cellular metabolism while introducing synthetic modifications to alter reactivity, stability, or targeting .
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFINCSKCRZION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available glutamine.
Carboxymethylation: The first step involves the introduction of a carboxymethyl group. This can be achieved through a reaction with chloroacetic acid under basic conditions.
Thioether Formation: The next step is the formation of the hydroxyethylthio group. This is typically done by reacting the intermediate with 2-mercaptoethanol in the presence of a suitable catalyst.
Final Assembly: The final step involves the coupling of the modified glutamine with the carboxymethyl and hydroxyethylthio groups to form the desired compound. This is usually done under acidic conditions to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the carboxymethyl group or the thioether linkage.
Substitution: The amino and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or thioether positions.
Scientific Research Applications
Antifungal Activity
Recent studies have explored the antifungal properties of compounds related to N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride. Research indicates that modifications to the chemical structure can enhance antifungal activity against various pathogens. For instance, derivatives incorporating hydroxyethyl groups have shown promising results in binding to DNA and interfering with fungal metabolism .
Drug Development
The compound's ability to interact with biological macromolecules positions it as a candidate for drug development. Its structural characteristics allow for potential modification to improve efficacy and reduce toxicity. Investigations into its interactions with cytochrome P450 enzymes suggest that it may influence drug metabolism pathways, which is crucial for understanding its pharmacokinetics .
Biochemical Research
This compound can serve as a biochemical probe in studies of cellular processes. Its ability to modulate reactive oxygen species (ROS) levels indicates potential applications in oxidative stress research and cellular signaling pathways .
Potential in Cancer Therapy
There is ongoing research into the use of this compound in cancer treatment protocols. The modulation of apoptosis pathways through ROS generation presents a mechanism by which it could enhance the efficacy of existing chemotherapeutic agents .
Antioxidant Properties
The compound's structural features suggest that it may possess antioxidant properties, making it a candidate for further investigation in oxidative stress-related diseases. Studies on similar compounds have indicated their potential to scavenge free radicals and protect cellular components from damage .
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal properties of modified derivatives of glutamine analogs, researchers found that specific modifications led to increased potency against Candida species. The study utilized various concentrations of the compound, demonstrating a dose-dependent response in inhibiting fungal growth .
Case Study 2: Drug Metabolism Interaction
A pharmacokinetic study evaluated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound could alter the metabolism of co-administered drugs, suggesting implications for clinical use and drug-drug interactions .
Mechanism of Action
The mechanism by which N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxymethyl and hydroxyethylthio groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share a common glutamine backbone but differ in substituents, influencing their chemical and biological properties:
Structural Variations
*Calculated based on HRMS data for analogous compounds .
Research Findings
- GSH Reactivity : Compounds with thioether linkages (e.g., target compound, 6’’) demonstrate reactivity with glutathione (GSH) in buffered solutions, forming adducts detectable via UPLC-MS .
- Stability: The hydrochloride salt form of the target compound shows improved stability in aqueous media compared to non-salt analogs, as inferred from storage conditions in .
- Cellular Assays : Aromatic thioethers (6’’, 1a’) exhibit assay interference in high-throughput screens due to redox cycling or protein aggregation, whereas the target compound’s hydrophilic substituents minimize such artifacts .
Biological Activity
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine hydrochloride is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound, which belongs to the class of modified amino acids, has garnered attention for its potential therapeutic applications, particularly in metabolic and immune functions.
- Molecular Formula : C13H21N3O8S
- Molecular Weight : 379.386 g/mol
- CAS Number : 1356019-55-0
The compound contains a glutamine backbone with additional functional groups, including a carboxymethyl group and a thioether linkage, which enhance its biological interactions and activities .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors that recognize modified amino acids. Research indicates that similar compounds can modulate enzymatic activity and influence cellular signaling pathways by mimicking natural substrates or inhibitors .
Key Biological Activities
- Immune Function : Glutamine derivatives are essential for lymphocyte proliferation and cytokine production. They enhance macrophage phagocytic activity and neutrophil function, contributing to immune response modulation .
- Metabolic Regulation : The compound has been shown to stimulate protein synthesis while reducing ubiquitin-dependent proteolysis in enterocytes. This effect is mediated through the activation of signaling pathways involving extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK), leading to increased gene expression of critical enzymes such as arginine-succinate synthase .
- GLP-1 Secretion : Studies indicate that glutamine significantly stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism. The mechanism involves elevating intracellular calcium levels and cyclic AMP (cAMP), which are crucial for GLP-1 release from intestinal L cells .
Research Findings
Several studies have investigated the biological effects of glutamine derivatives, including this compound. Below are summarized findings from key research:
Case Studies
Case Study 1: Immune Response Modulation
A clinical trial examined the effects of glutamine supplementation in critically ill patients. Results indicated improved immune function and reduced infection rates among those receiving glutamine compared to control groups.
Case Study 2: GLP-1 Secretion Enhancement
In a study involving healthy volunteers and type 2 diabetes patients, oral administration of glutamine led to elevated plasma levels of GLP-1 within 30 minutes, suggesting its potential as a therapeutic agent for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
